(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazine derivative featuring a brominated benzylidene moiety at the C2 position and a pyridin-4-ylmethyl group at C6. The (Z)-stereochemistry at the benzylidene double bond and the electron-withdrawing bromine substituent may enhance binding affinity to hydrophobic protein pockets .
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c24-17-3-1-15(2-4-17)11-21-22(27)18-5-6-20-19(23(18)29-21)13-26(14-28-20)12-16-7-9-25-10-8-16/h1-11H,12-14H2/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXZMDFHTLLJAF-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)OCN1CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)OCN1CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 4-bromobenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to cyclization reactions to form the benzofuroxazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The 4-bromobenzylidene moiety undergoes nucleophilic aromatic substitution (NAS) reactions under controlled conditions:
Mechanistic Insight : The bromine atom activates the aromatic ring for electrophilic substitution, with palladium-catalyzed cross-couplings being particularly efficient for introducing aryl/heteroaryl groups .
Oxidation of the Benzylidene Group
The exocyclic double bond (C=CH-) in the benzylidene unit undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Ozone (O₃) | CH₂Cl₂, -78°C, then Zn/HOAc | Ketone derivative | 48–52% |
| KMnO₄ | H₂O/acetone, 0°C | Carboxylic acid | <30% (low selectivity) |
Limitations : Over-oxidation risks exist with strong agents like KMnO₄, making ozonolysis the preferred method for controlled transformation.
Ring-Opening Reactions
The benzofuroxazine ring undergoes acid-mediated hydrolysis:
| Acid | Conditions | Products |
|---|---|---|
| HCl (conc.) | Reflux in EtOH/H₂O (1:1), 6 hr | 2-Aminophenol derivative + pyridinylmethyl ketone |
| CF₃COOH | RT, 2 hr | Partial decomposition to furan intermediates |
Mechanistic Pathway : Protonation of the oxazine oxygen weakens the C–O bond, leading to ring cleavage and formation of amine and carbonyl fragments.
Functionalization of the Pyridinylmethyl Group
The pyridin-4-ylmethyl substituent participates in:
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Coordination Chemistry : Forms complexes with transition metals (e.g., Pd(II), Cu(I)) via the pyridine nitrogen, enabling catalytic applications .
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Alkylation/Quaternization : Reacts with methyl iodide in THF to form N-methylpyridinium salts, enhancing water solubility .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride), yielding fused cyclobutane derivatives. Reaction efficiency depends on solvent polarity (acetonitrile > toluene).
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily via retro-Diels-Alder fragmentation of the benzofuroxazine ring.
Key Challenges and Considerations
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Stereochemical Integrity : The Z-configuration of the benzylidene group may isomerize under basic conditions.
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Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may promote side reactions in prolonged heating .
This compound’s reactivity profile highlights its utility as a versatile intermediate in medicinal chemistry and materials science. Further studies are needed to explore enantioselective modifications and biocatalytic transformations.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has shown promise in preclinical studies as a potential treatment for various diseases. Its ability to interact with specific biological targets makes it a valuable compound for further investigation.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations :
- Pyridine Position: The pyridin-4-ylmethyl group in the target compound vs. The 4-position may facilitate stronger π-π stacking in aromatic protein pockets .
- Solubility Modifiers : The 1,4-dioxane complex in highlights a strategy to improve aqueous solubility, which the brominated target compound may lack .
Spectroscopic and Analytical Data
Table 2: Comparative Spectroscopic Profiles
Biological Activity
(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.
- Molecular Formula : C23H17BrN2O3
- Molecular Weight : 449.3 g/mol
- CAS Number : 929841-51-0
The compound exhibits activity through interactions with various biological targets, particularly in the modulation of ion channels and receptors. Its structure suggests potential interactions with P2X receptors, which are known to play roles in pain signaling and inflammation.
Biological Activity
The biological activity of (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has been investigated in several studies:
- P2X Receptor Modulation : The compound is postulated to act as a modulator of P2X receptors, particularly P2X4. P2X4 receptors are implicated in various physiological processes including pain perception and neuroinflammation. Studies indicate that similar compounds can inhibit ATP-induced currents mediated by P2X receptors, suggesting a potential role for this compound in pain management and inflammatory responses .
- Anticancer Potential : Preliminary studies suggest that derivatives of benzofuroxazine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The bromine substituent may enhance these effects by increasing the lipophilicity and bioavailability of the compound .
Study 1: Antagonistic Effects on P2X Receptors
A study investigating the effects of related compounds on P2X receptor activity found that certain derivatives could inhibit ATP-induced currents with IC50 values indicating potent antagonistic activity. This suggests that (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one may exhibit similar effects .
Study 2: In Vivo Efficacy in Pain Models
In an animal model of neuropathic pain, compounds structurally related to (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one demonstrated significant analgesic effects. These findings support its potential therapeutic application in chronic pain conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
- Answer : The synthesis involves multi-step reactions starting from benzofuran derivatives. Key steps include:
- Condensation : Formation of the benzylidene moiety via reaction with 4-bromobenzaldehyde under acidic or basic conditions.
- Functionalization : Introduction of the pyridin-4-ylmethyl group through alkylation or nucleophilic substitution.
- Cyclization : Formation of the oxazine ring via intramolecular cyclization, often requiring catalysts like p-toluenesulfonic acid (PTSA).
- Reaction conditions (temperature, solvent) significantly impact yield and purity. For example, tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents, with temperatures ranging from 60–80°C .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Answer : A combination of methods is required:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. The pyridinylmethyl substituent shows distinct aromatic protons at δ 7.2–8.5 ppm, while the benzofurooxazine core resonates at δ 4.5–6.0 ppm for oxymethylene protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 453.2).
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the (Z)-configuration of the benzylidene group .
Q. What are the solubility and stability considerations for handling this compound?
- Answer :
- Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in DMSO, DMF, or chloroform. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Sensitive to light and moisture. Store under inert gas (N/Ar) at –20°C. Stability tests via HPLC over 48 hours at 25°C can assess degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Answer :
- Reaction Optimization : Use design of experiments (DoE) to test variables:
- Catalyst Loading : 5–10 mol% PTSA improves cyclization efficiency.
- Temperature Control : Lower temperatures (e.g., 50°C) reduce byproducts like dimerized intermediates.
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound with >95% purity .
- Kinetic Monitoring : In-situ FTIR or TLC tracks reaction progress to halt at optimal conversion .
Q. How to resolve contradictions in reported biological activity data for structurally similar benzofurooxazine derivatives?
- Answer :
- Comparative Studies : Test the compound alongside analogs (e.g., chlorobenzylidene or methoxy-substituted derivatives) under identical assay conditions. For example, compare IC values in kinase inhibition assays .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromo vs. chloro groups) with bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclin-dependent kinases .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?
- Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the oxazinone carbonyl group (C=O) is a reactive site for nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Models solvent effects on reaction pathways, such as solvolysis in aqueous DMSO .
Q. How to design experiments for elucidating the compound’s mechanism of action in cellular systems?
- Answer :
- Transcriptomic Profiling : RNA-seq or qPCR arrays identify differentially expressed genes after treatment.
- Chemical Proteomics : Use click chemistry to attach biotin tags, enabling pull-down assays to map protein targets .
- Kinase Assays : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition targets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
